molecular formula C9H19ClOS B14581750 2,2,4,4-Tetramethylpentane-3-sulfinyl chloride CAS No. 61258-97-7

2,2,4,4-Tetramethylpentane-3-sulfinyl chloride

Cat. No.: B14581750
CAS No.: 61258-97-7
M. Wt: 210.77 g/mol
InChI Key: GZGUUUKGBCCEAV-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethylpentane-3-sulfinyl chloride is an organic compound with the molecular formula C9H19ClOS It is a sulfinyl chloride derivative of 2,2,4,4-tetramethylpentane, characterized by the presence of a sulfinyl chloride functional group attached to the third carbon of the pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4-Tetramethylpentane-3-sulfinyl chloride typically involves the chlorination of 2,2,4,4-tetramethylpentane-3-sulfinic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfinyl chloride group. Common reagents used in this synthesis include thionyl chloride (SOCl2) or phosphorus trichloride (PCl3), which act as chlorinating agents. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is typically purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetramethylpentane-3-sulfinyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfinyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfinamides, sulfinates, or sulfinothioates, respectively.

    Oxidation Reactions: The compound can be oxidized to form sulfonyl chlorides or sulfonic acids using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction Reactions: Reduction of the sulfinyl chloride group can yield sulfoxides or sulfides, depending on the reducing agent used.

Common Reagents and Conditions

    Substitution: Reagents such as ammonia (NH3), ethanol (C2H5OH), or sodium thiolate (NaSR) are commonly used under mild to moderate conditions.

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Sulfinamides: Formed from the reaction with amines.

    Sulfinates: Formed from the reaction with alcohols.

    Sulfinothioates: Formed from the reaction with thiols.

    Sulfonyl Chlorides: Formed from oxidation reactions.

    Sulfoxides and Sulfides: Formed from reduction reactions.

Scientific Research Applications

2,2,4,4-Tetramethylpentane-3-sulfinyl chloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfinyl and sulfonyl compounds.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfinylation reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfinyl-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetramethylpentane-3-sulfinyl chloride involves the reactivity of the sulfinyl chloride group. This functional group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved in its reactions depend on the specific nucleophile and reaction conditions. For example, in substitution reactions, the nucleophile attacks the sulfur atom, displacing the chloride ion and forming a new sulfinyl derivative.

Comparison with Similar Compounds

2,2,4,4-Tetramethylpentane-3-sulfinyl chloride can be compared with other similar compounds, such as:

    2,2,4,4-Tetramethylpentane-3-sulfonyl chloride: Differing by the oxidation state of the sulfur atom, this compound has a sulfonyl chloride group instead of a sulfinyl chloride group.

    2,2,4,4-Tetramethylpentane-3-sulfinic acid: The precursor to the sulfinyl chloride, containing a sulfinic acid group.

    2,2,4,4-Tetramethylpentane-3-sulfonic acid: The fully oxidized form, containing a sulfonic acid group.

The uniqueness of this compound lies in its intermediate oxidation state and reactivity, making it a versatile reagent for various chemical transformations.

Properties

CAS No.

61258-97-7

Molecular Formula

C9H19ClOS

Molecular Weight

210.77 g/mol

IUPAC Name

2,2,4,4-tetramethylpentane-3-sulfinyl chloride

InChI

InChI=1S/C9H19ClOS/c1-8(2,3)7(12(10)11)9(4,5)6/h7H,1-6H3

InChI Key

GZGUUUKGBCCEAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(C)(C)C)S(=O)Cl

Origin of Product

United States

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